Cas no 55212-32-3 (1-(3-Methoxybenzyl)piperazine)

1-(3-Methoxybenzyl)piperazine is a synthetic organic compound featuring a piperazine core substituted with a 3-methoxybenzyl group. This structure imparts versatility in chemical reactivity, making it a valuable intermediate in pharmaceutical and agrochemical research. The methoxybenzyl moiety enhances solubility and stability, facilitating its use in diverse synthetic applications. Its well-defined molecular architecture allows for precise modifications, supporting the development of novel bioactive compounds. The compound is typically handled under controlled conditions due to its reactive nature. High-purity grades are available to ensure consistency in research and industrial processes. Its utility in medicinal chemistry stems from its potential as a building block for CNS-targeting molecules and receptor modulators.
1-(3-Methoxybenzyl)piperazine structure
1-(3-Methoxybenzyl)piperazine structure
商品名:1-(3-Methoxybenzyl)piperazine
CAS番号:55212-32-3
MF:C12H18N2O
メガワット:206.28412
MDL:MFCD01860844
CID:1036081
PubChem ID:428285

1-(3-Methoxybenzyl)piperazine 化学的及び物理的性質

名前と識別子

    • 1-(3-Methoxybenzyl)piperazine
    • 1-[(3-methoxyphenyl)methyl]piperazine
    • Piperazine, 1-[(3-methoxyphenyl)methyl]-
    • 1-(3-methoxybenzyl) piperazine
    • AB00122775-01
    • Oprea1_762835
    • STK299979
    • 3-methoxybenzyl piperazine
    • FS-1902
    • DTXSID20330255
    • CB00508
    • CS-W004157
    • 55212-32-3
    • CHEMBL1625445
    • MFCD01860844
    • AKOS000152331
    • 1-(3-methoxy-benzyl)-piperazine, AldrichCPR
    • 1-(3-Methoxy-benzyl)-piperazine
    • SCHEMBL3847058
    • EN300-230825
    • NCGC00245272-01
    • SMSF0013187
    • Oprea1_707657
    • s10696
    • BYWNAISVQHRFEE-UHFFFAOYSA-N
    • MDL: MFCD01860844
    • インチ: InChI=1S/C12H18N2O/c1-15-12-4-2-3-11(9-12)10-14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3
    • InChIKey: BYWNAISVQHRFEE-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=CC(=C1)CN2CCNCC2

計算された属性

  • せいみつぶんしりょう: 206.14200
  • どういたいしつりょう: 206.141913202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 181
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 24.5Ų

じっけんとくせい

  • PSA: 24.50000
  • LogP: 1.36710

1-(3-Methoxybenzyl)piperazine セキュリティ情報

  • 危害声明: Irritant
  • 危険カテゴリコード: 36
  • セキュリティの説明: 26
  • 危険物標識: Xi
  • 危険レベル:IRRITANT

1-(3-Methoxybenzyl)piperazine 税関データ

  • 税関コード:2933599090
  • 税関データ:

    中国税関コード:

    2933599090

    概要:

    29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

1-(3-Methoxybenzyl)piperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB233658-500 mg
1-(3-Methoxybenzyl)piperazine
55212-32-3
500MG
€209.50 2022-03-25
Enamine
EN300-230825-2.5g
1-[(3-methoxyphenyl)methyl]piperazine
55212-32-3 95%
2.5g
$287.0 2024-06-20
Key Organics Ltd
FS-1902-50MG
1-(3-Methoxy-benzyl)-piperazine
55212-32-3 >90%
50mg
2023-09-09
Enamine
EN300-230825-0.05g
1-[(3-methoxyphenyl)methyl]piperazine
55212-32-3 95%
0.05g
$109.0 2024-06-20
Key Organics Ltd
FS-1902-10MG
1-(3-Methoxy-benzyl)-piperazine
55212-32-3 >90%
10mg
2023-09-09
TRC
M266710-100mg
1-(3-methoxybenzyl)piperazine
55212-32-3
100mg
$ 185.00 2022-06-04
TRC
M266710-50mg
1-(3-methoxybenzyl)piperazine
55212-32-3
50mg
$ 115.00 2022-06-04
abcr
AB233658-1 g
1-(3-Methoxybenzyl)piperazine; .
55212-32-3
1g
€239.00 2023-04-27
eNovation Chemicals LLC
Y0994155-5g
1-(3-METHOXYBENZYL)PIPERAZINE
55212-32-3 95%
5g
$680 2024-08-02
Fluorochem
029303-1g
1-(3-Methoxy-benzyl)-piperazine
55212-32-3 95%
1g
£75.00 2022-03-01

1-(3-Methoxybenzyl)piperazine 合成方法

1-(3-Methoxybenzyl)piperazine 関連文献

1-(3-Methoxybenzyl)piperazineに関する追加情報

Recent Advances in the Study of 1-(3-Methoxybenzyl)piperazine (CAS: 55212-32-3) in Chemical Biology and Pharmaceutical Research

1-(3-Methoxybenzyl)piperazine (CAS: 55212-32-3) is a chemical compound that has garnered significant attention in recent years due to its potential applications in the pharmaceutical and chemical biology fields. This compound, characterized by its piperazine backbone and methoxybenzyl substitution, has been the subject of numerous studies aimed at exploring its pharmacological properties, synthetic pathways, and potential therapeutic uses. The following research briefing provides an overview of the latest findings related to this compound, highlighting key advancements and their implications for future research and development.

Recent studies have focused on the synthesis and optimization of 1-(3-Methoxybenzyl)piperazine, with particular emphasis on improving yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel synthetic route that utilizes catalytic hydrogenation under mild conditions, achieving a yield of over 85% with high enantiomeric purity. This advancement is significant as it addresses previous challenges related to scalability and cost-effectiveness, making the compound more accessible for further pharmacological evaluation.

In the realm of pharmacology, 1-(3-Methoxybenzyl)piperazine has shown promising activity as a modulator of serotonin receptors. Preclinical studies conducted in vitro and in vivo have revealed its affinity for the 5-HT1A and 5-HT2A receptor subtypes, suggesting potential applications in the treatment of neurological and psychiatric disorders such as anxiety and depression. A recent study in the European Journal of Pharmacology reported that the compound exhibited anxiolytic effects in rodent models, with a favorable safety profile compared to existing therapeutics. These findings underscore the need for further investigation into its mechanism of action and therapeutic potential.

Another area of interest is the compound's role in chemical biology, particularly in the development of probes for studying receptor-ligand interactions. Researchers have utilized 1-(3-Methoxybenzyl)piperazine as a scaffold for designing fluorescent and radiolabeled probes, enabling real-time visualization and quantification of receptor binding. A 2022 study in ACS Chemical Biology highlighted the use of a radiolabeled derivative of the compound to map serotonin receptor distribution in the brain, providing valuable insights into receptor dynamics and signaling pathways.

Despite these advancements, challenges remain in the clinical translation of 1-(3-Methoxybenzyl)piperazine. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies and pharmacokinetic profiling. Recent efforts have focused on derivatizing the core structure to enhance its drug-like properties, with some derivatives showing improved metabolic stability in human liver microsome assays. These modifications are critical for advancing the compound into preclinical and clinical development stages.

In conclusion, 1-(3-Methoxybenzyl)piperazine (CAS: 55212-32-3) represents a versatile and promising compound in chemical biology and pharmaceutical research. Recent studies have elucidated its synthetic pathways, pharmacological properties, and potential therapeutic applications, paving the way for future investigations. Continued research efforts aimed at optimizing its structure and evaluating its efficacy and safety in relevant disease models will be essential for realizing its full potential in medicine and beyond.

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